2,3-Dichloro-5-methoxyaniline
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H7Cl2NO |
|---|---|
Molecular Weight |
192.04 g/mol |
IUPAC Name |
2,3-dichloro-5-methoxyaniline |
InChI |
InChI=1S/C7H7Cl2NO/c1-11-4-2-5(8)7(9)6(10)3-4/h2-3H,10H2,1H3 |
InChI Key |
CNMBMHIFTUIKLJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1)Cl)Cl)N |
Origin of Product |
United States |
Synthetic Methodologies for Dichloromethoxyanilines
Established Synthetic Pathways for 2,4-Dichloro-5-methoxyaniline (B1301479)
The synthesis of 2,4-dichloro-5-methoxyaniline can be achieved through several well-established chemical routes. These pathways often involve multi-step sequences starting from readily available precursors.
Strategies Involving Amidation and Hydrolysis
A common strategy for the synthesis of substituted anilines like 2,4-dichloro-5-methoxyaniline involves the protection of the amine group via amidation, followed by further transformations and subsequent deprotection through hydrolysis. This approach is exemplified by the synthesis starting from an appropriate acetanilide (B955) precursor.
For instance, 2,4-dichloro-5-methoxyacetanilide can be hydrolyzed to yield 2,4-dichloro-5-methoxyaniline. prepchem.com The reaction is typically carried out using a base, such as sodium hydroxide, in a mixture of solvents like ethanol (B145695) and water. prepchem.com This deprotection step is generally efficient and yields the desired aniline (B41778).
Another documented procedure involves the preparation of 2,4-dichloro-5-methoxyaniline from 2,4-dichloro-5-methoxy acetamidophenol. googleapis.com The hydrolysis is achieved by heating the starting material in the presence of methanolic hydrochloric acid. After the reaction, the product is isolated by cooling, precipitation with a solvent like acetone, filtration, and drying. googleapis.com
Preparative Routes from Nitroaromatic Precursors (e.g., Reduction of Nitrobenzenes)
The reduction of nitroaromatic compounds is a fundamental and widely used method for the preparation of aromatic amines. mdpi.com This strategy is applicable to the synthesis of dichloromethoxyaniline analogues, where a substituted nitrobenzene (B124822) is reduced to the corresponding aniline.
A general pathway involves the catalytic hydrogenation of a nitro-precursor. For example, the synthesis of 4-fluoro-2-methoxyaniline (B49241) is achieved by the reduction of 4-fluoro-2-methoxy-1-nitrobenzene. google.com This reaction is typically performed in an autoclave using a catalyst like Raney Nickel in a solvent such as methanol (B129727) under hydrogen gas pressure. google.com A similar sequence, starting from 1,2-dichloro-4-methoxy-5-nitrobenzene, would be a plausible route to 2,4-dichloro-5-methoxyaniline.
The reduction of nitroarenes is considered a convenient approach for synthesizing aromatic amines, which are important industrial intermediates. mdpi.com While direct hydrogenation is an option, other reduction systems are also explored for large-scale production. mdpi.com
Halogenation and Alkoxylation Sequences
Synthesizing the target molecule can also involve a sequence of halogenation and alkoxylation reactions on a suitable aromatic starting material. The order of these steps is crucial for achieving the desired substitution pattern due to the directing effects of the functional groups.
For instance, a synthetic route to an analogue, 4-fluoro-2-methoxy-5-nitroaniline, starts from 2,4-difluoro-1-nitrobenzene. google.com This precursor undergoes a nucleophilic aromatic substitution reaction where one of the fluorine atoms is displaced by a methoxy (B1213986) group from methanol in the presence of a base like potassium tert-butoxide. The resulting 4-fluoro-2-methoxy-1-nitrobenzene is then carried forward to the final product. google.com A parallel strategy for 2,4-dichloro-5-methoxyaniline could conceivably start from a trichlorobenzene derivative or involve sequential chlorination and methoxylation of a simpler precursor.
Process Optimization and Novel Synthetic Approaches for Dichloromethoxyaniline Analogues
The development of efficient, scalable, and cost-effective synthetic methods is a continuous effort in chemical manufacturing. Research in this area focuses on improving existing procedures and discovering novel routes to dichloromethoxyaniline and its analogues.
Development of Efficient and Scalable Synthetic Procedures
There is a persistent need for improved and commercially viable processes for the preparation of key intermediates like 2,4-dichloro-5-methoxyaniline, which is a precursor for pharmaceuticals such as bosutinib. googleapis.com Efficient and scalable procedures are characterized by high yields, high purity, and operational simplicity.
A patented process for synthesizing 2,4-dichloro-5-methoxy pyrimidine, a related heterocyclic compound, emphasizes mild reaction conditions, ease of operation and control, and suitability for industrial production, achieving yields of 90-96% and purity of 98.0-99.0%. google.com Similar principles guide the development of syntheses for dichloromethoxyanilines, focusing on robust procedures that can be implemented on a large scale. The process of converting 5-nitrouracil (B18501) to 2,4-dichloro-5-nitropyrimidine, for example, required careful control of the workup process to prevent decomposition and product loss at a commercial scale. google.com
Investigation of Reaction Conditions and Solvent Effects
The optimization of reaction conditions, including solvent, temperature, and catalysts, is critical for maximizing yield and purity while minimizing reaction time and by-product formation.
The choice of solvent can significantly influence the outcome of a reaction. In the synthesis of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide from 2,4-dichloro-5-methoxyaniline, various solvents are considered, including tetrahydrofuran, dimethylformamide, dichloromethane, and ethyl acetate (B1210297), with a preference for ethyl acetate and dimethylformamide mixtures. googleapis.com
Temperature is another critical parameter. The reaction of cyanoacetic acid with oxalyl chloride is performed at a low temperature (0°C to 10°C), while the subsequent reaction with 2,4-dichloro-5-methoxyaniline is conducted at an elevated temperature (20°C to 70°C). googleapis.com In the synthesis of 2,4-dichloro-5-methoxy pyrimidine, the reflux reaction temperature is maintained between 100 ~ 160 °C for 2 to 6 hours. google.com
Table 1: Reaction Parameters for the Synthesis of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide googleapis.com
| Parameter | Condition |
| Reactants | Cyanoacetic acid, Oxalyl chloride, 2,4-dichloro-5-methoxyaniline |
| Solvents | Ethyl acetate, Dimethylformamide |
| Temperature (Step 1) | 0°C to 10°C |
| Temperature (Step 2) | 20°C to 70°C |
| Reaction Time (Step 2) | 1 to 4 hours |
Table 2: Conditions for Hydrolysis of 2,4-dichloro-5-methoxy acetamidophenol googleapis.com
| Parameter | Condition |
| Reactant | 2,4-dichloro-5-methoxy acetamidophenol |
| Reagent | Methanolic hydrochloric acid |
| Temperature | 50°C to 55°C |
| Reaction Time | 3 hours |
| Isolation Solvent | Acetone |
Stereochemical Control in Aniline Derivative Synthesis (if applicable to future research)
The concept of stereochemical control is paramount in the synthesis of complex molecules, particularly in the pharmaceutical field where the three-dimensional arrangement of atoms can dictate biological activity. In the context of 2,3-Dichloro-5-methoxyaniline itself, a simple achiral molecule, stereochemical control is not a direct consideration in its synthesis. The planar nature of the benzene (B151609) ring and the absence of any stereocenters mean that its synthesis does not produce stereoisomers.
However, looking toward future research, the principles of asymmetric synthesis could become highly relevant if this compound were to be used as a scaffold for the construction of more complex, chiral derivatives. For instance, if the aniline nitrogen or the aromatic ring were to participate in reactions that generate new stereocenters, controlling the stereochemical outcome would be crucial.
Future research could explore the use of chiral catalysts or auxiliaries to direct the enantioselective or diastereoselective functionalization of aniline derivatives derived from this compound. Asymmetric ring-opening reactions of bicyclic systems using aniline derivatives as nucleophiles, for example, often rely on precise stereochemical control to yield the desired product with high enantiomeric purity. While not directly applicable to the synthesis of this compound, the broader field of aniline derivative synthesis is increasingly focused on developing novel asymmetric methodologies.
Application of Sustainable Chemistry Principles in Dichloromethoxyaniline Synthesis
The principles of green and sustainable chemistry are increasingly being integrated into the synthesis of aromatic amines to minimize environmental impact. esrapublications.com These principles focus on the use of less hazardous chemicals, the development of energy-efficient processes, and the reduction of waste. esrapublications.com While specific green synthesis routes for this compound are not extensively documented, general strategies for the sustainable synthesis of substituted anilines can be applied.
One key area of focus is the reduction of nitroarenes, a common step in aniline synthesis. Traditional methods often employ stoichiometric metallic reducing agents, which can generate significant waste. Greener alternatives include catalytic hydrogenation using heterogeneous catalysts, which can be recovered and reused, and transfer hydrogenation. chemrxiv.org
The choice of solvents is another critical aspect of sustainable synthesis. Many organic reactions are performed in volatile organic compounds (VOCs), which pose environmental and health risks. Research into greener solvent alternatives, such as water, supercritical fluids, or ionic liquids, is ongoing. For instance, the synthesis of N-substituted anilines has been demonstrated using water as a solvent, significantly reducing the environmental footprint of the process.
Furthermore, the development of one-pot or tandem reactions, where multiple synthetic steps are carried out in a single reaction vessel, can improve efficiency and reduce waste by eliminating the need for intermediate purification steps. esrapublications.com The use of microwave-assisted synthesis can also contribute to a greener process by reducing reaction times and energy consumption.
A novel approach for the synthesis of substituted anilines involves the use of benzyl (B1604629) azides with electron-withdrawing groups, which can be converted to anilines under acidic conditions, representing an inexpensive, simple, and fast method at room temperature. chemrxiv.org Another green method involves the synthesis of N-alkyl anilines from phenols using silica (B1680970) sulfuric acid as a catalyst via a Smiles rearrangement. vixra.org
The table below summarizes some green chemistry approaches applicable to the synthesis of substituted anilines.
| Green Chemistry Principle | Application in Aniline Synthesis |
| Use of Catalysis | Replacement of stoichiometric reagents with catalytic systems (e.g., catalytic hydrogenation instead of metal reductions). chemrxiv.org |
| Benign Solvents | Utilization of water, supercritical fluids, or ionic liquids in place of volatile organic compounds. |
| Atom Economy | Designing reactions that maximize the incorporation of all materials used in the process into the final product. |
| Energy Efficiency | Employing methods like microwave-assisted synthesis to reduce reaction times and energy consumption. |
| One-Pot Reactions | Combining multiple reaction steps into a single pot to reduce solvent usage and waste from intermediate purification. esrapublications.com |
While the direct application of these principles to the synthesis of this compound requires further research and development, they provide a clear framework for creating more sustainable manufacturing processes for this and other dichloromethoxyanilines.
Chemical Reactivity and Transformation Pathways of Dichloromethoxyanilines
Electrophilic Aromatic Substitution Reactions of the Aniline (B41778) Ring
The aniline ring is generally highly activated towards electrophilic aromatic substitution due to the strong electron-donating nature of the amino group (-NH2). byjus.com This group directs incoming electrophiles to the ortho and para positions. However, in 2,3-dichloro-5-methoxyaniline, the substitution pattern complicates the prediction of regioselectivity. The methoxy (B1213986) group (-OCH3) is also an activating, ortho- and para-directing group, while the chloro groups (-Cl) are deactivating yet ortho- and para-directing.
In the case of this compound, the positions ortho and para to the strongly activating amino group are positions 2, 4, and 6. Positions 2 and 4 are already substituted with chlorine atoms. Therefore, electrophilic attack would be predicted to occur at position 6, which is ortho to the amine and para to the methoxy group, and also sterically accessible. The combined activating effect of the amino and methoxy groups would likely overcome the deactivating effect of the two chlorine atoms. It is important to note that under strongly acidic conditions, such as in nitration reactions, the amino group can be protonated to form the anilinium ion (-NH3+). byjus.com This group is strongly deactivating and meta-directing, which would significantly alter the outcome of the reaction. byjus.com
To control the high reactivity of the aniline and avoid potential side reactions or over-substitution, the amino group is often protected via acetylation. chemistrysteps.comlibretexts.org The resulting acetamido group is still an ortho-, para-director but is less activating than the amino group, allowing for more controlled electrophilic substitution. chemistrysteps.com
Nucleophilic Substitution Reactions Involving Halogen Moieties
Nucleophilic aromatic substitution (SNAr) on aryl halides is generally challenging and requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.comwikipedia.org These groups are necessary to stabilize the negative charge that develops in the intermediate Meisenheimer complex. libretexts.org
In this compound, the aromatic ring is substituted with two electron-withdrawing chlorine atoms. However, the presence of the electron-donating amino and methoxy groups counteracts the electron-withdrawing effect of the halogens, making the ring less susceptible to nucleophilic attack. wikipedia.org Therefore, direct nucleophilic substitution of the chloro groups in this compound is expected to be difficult under standard SNAr conditions. For such a reaction to proceed, very harsh conditions or the use of a catalyst that can facilitate the substitution would likely be required. youtube.com
Redox Chemistry: Oxidative and Reductive Transformations
Anilines can be oxidized to a variety of products, including quinones and quinone imines. acs.orgwikipedia.org The oxidation of anilines often proceeds through the formation of a quinone-like intermediate. wikipedia.org For p-substituted anilines, oxidation can lead to the formation of p-benzoquinone derivatives. The oxidation of aniline itself with strong oxidizing agents can lead to the formation of p-benzoquinone. youtube.com In the case of this compound, oxidation would likely lead to a substituted quinone derivative, although the exact structure would depend on the reaction conditions and the oxidant used. The presence of the methoxy group and chlorine atoms would influence the final structure of the oxidized product. The oxidation of substituted anilines can also be a key step in the formation of dyes. wikipedia.org
The aromatic ring of anilines can be reduced to a cyclohexylamine (B46788) ring through catalytic hydrogenation. acs.orgresearchgate.net This transformation typically requires a metal catalyst, such as platinum, palladium, or nickel, and is carried out under hydrogen pressure. acs.orggoogle.com The reduction of substituted anilines to the corresponding cyclohexylamines is a well-established industrial process. researchgate.net For this compound, catalytic hydrogenation would be expected to yield 2,3-dichloro-5-methoxycyclohexylamine. It is also possible for the chlorine atoms to be removed under certain catalytic hydrogenation conditions, a process known as hydrodehalogenation, which could lead to cyclohexylamine or methoxycyclohexylamine as byproducts. rsc.org
Reactions of the Amine Functional Group
The amino group of anilines readily undergoes acylation with acylating agents such as acid chlorides or anhydrides to form amides. libretexts.org For instance, the reaction of aniline with acetic anhydride (B1165640) produces acetanilide (B955). libretexts.org This reaction is often performed to protect the amino group or to reduce its activating effect during other transformations. pearson.com The acylation of this compound with an acylating agent like acetic anhydride would yield the corresponding N-acetylated derivative, N-(2,3-dichloro-5-methoxyphenyl)acetamide.
The Friedel-Crafts acylation of anilines is notoriously difficult because the Lewis acid catalyst complexes with the basic amino group, deactivating the ring towards electrophilic attack. chemistrysteps.comlookchem.com However, by first acetylating the aniline, the resulting acetanilide can undergo Friedel-Crafts acylation, typically at the para position. lookchem.comgoogle.com Subsequent hydrolysis of the amide group can then yield the acylated aniline.
Interactive Data Tables
Table 1: Predicted Reactivity of this compound
| Reaction Type | Reactivity | Predicted Product(s) | Notes |
| Electrophilic Aromatic Substitution | High | Substitution at C6 position | The -NH2 and -OCH3 groups are strongly activating and ortho, para-directing. byjus.com |
| Nucleophilic Aromatic Substitution | Low | No reaction under standard conditions | The ring is not sufficiently activated for SNAr due to electron-donating groups. wikipedia.org |
| Oxidation | Moderate to High | Substituted quinone derivative | The exact product depends on the oxidizing agent and reaction conditions. youtube.com |
| Reduction | High | 2,3-dichloro-5-methoxycyclohexylamine | Catalytic hydrogenation reduces the aromatic ring. acs.org |
| Acylation of Amine | High | N-(2,3-dichloro-5-methoxyphenyl)acetamide | A common reaction for anilines to form amides. libretexts.org |
Alkylation Reactions (e.g., N-Alkylation in Quinoline (B57606) Synthesis)
The amino group of this compound is a primary nucleophile and readily participates in alkylation reactions. N-alkylation introduces an alkyl group onto the nitrogen atom, a critical step in the synthesis of various heterocyclic compounds, including quinolines.
One of the most well-established routes to quinolines starting from anilines is the Skraup synthesis and its variations, such as the Doebner-von Miller reaction. iipseries.org These methods typically involve the reaction of an aniline with α,β-unsaturated carbonyl compounds or their precursors. For instance, in a classic Skraup synthesis, aniline is reacted with glycerol (B35011), sulfuric acid, and an oxidizing agent. iipseries.org The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, and subsequent oxidation to form the quinoline ring system. iipseries.org
A more contemporary approach to quinoline synthesis involves the N-alkylation of anilines with propargyl groups, followed by an electrophilic cyclization. nih.gov This method allows for the synthesis of a wide array of substituted quinolines under mild conditions. nih.gov For this compound, this would involve an initial N-alkylation with a propargyl halide to form an N-(2-alkynyl)aniline intermediate. Subsequent treatment with an electrophile such as iodine monochloride (ICl) or bromine (Br₂) would induce a 6-endo-dig cyclization to afford the corresponding 3-haloquinoline derivative. nih.gov
The general reaction scheme can be depicted as follows:
Step 1: N-Alkylation this compound + Propargyl bromide → N-Propargyl-2,3-dichloro-5-methoxyaniline
Step 2: Electrophilic Cyclization N-Propargyl-2,3-dichloro-5-methoxyaniline + Electrophile (e.g., I₂) → 5,6-Dichloro-8-methoxy-3-iodoquinoline
The regioselectivity of the cyclization is influenced by the substitution pattern on the aniline ring. In the case of a 3-methoxyaniline derivative, a mixture of regioisomers resulting from cyclization at both the C2 and C6 positions relative to the amino group has been observed. nih.gov For this compound, cyclization would be expected to occur at the C6 position, which is sterically less hindered and activated by the methoxy group.
Table 1: Hypothetical N-Alkylation and Cyclization of this compound for Quinoline Synthesis
| Reactant 1 | Reactant 2 | Product | Reaction Type |
| This compound | Propargyl bromide | N-Propargyl-2,3-dichloro-5-methoxyaniline | N-Alkylation |
| N-Propargyl-2,3-dichloro-5-methoxyaniline | Iodine | 5,6-Dichloro-8-methoxy-3-iodoquinoline | Electrophilic Cyclization |
| This compound | Glycerol / H₂SO₄ / Oxidant | 5,6-Dichloro-8-methoxyquinoline | Skraup Synthesis |
Reactivity of the Methoxy Substituent
The methoxy group (-OCH₃) on the aromatic ring of this compound is a key determinant of its reactivity. It is a strong electron-donating group through resonance, which activates the aromatic ring towards electrophilic substitution, and it can also undergo cleavage under specific conditions.
Demethylation:
One of the primary reactions of the methoxy group is demethylation, which involves the cleavage of the methyl-oxygen bond to yield a hydroxyl group. This transformation is typically achieved using strong acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI), or with Lewis acids like boron tribromide (BBr₃). The reaction with halogen acids proceeds via a nucleophilic attack of the halide ion on the methyl group, with the protonated ether acting as a good leaving group. mdpi.com
The ease of demethylation can be influenced by the other substituents on the aromatic ring. While specific studies on the demethylation of this compound are scarce, research on the demethylation of similarly substituted aromatic ethers provides insight. For instance, the demethylation of dimethoxyquinolines has been shown to be selective depending on the reagents and conditions used. nih.gov In the context of this compound, the product of demethylation would be 2,3-dichloro-5-hydroxyaniline.
Directing Effects in Electrophilic Aromatic Substitution:
Table 2: Reactivity of the Methoxy Group in this compound
| Reaction Type | Reagents | Product |
| Demethylation | HBr or HI | 2,3-Dichloro-5-hydroxyaniline |
| Electrophilic Bromination | Br₂ / FeBr₃ | 4-Bromo-2,3-dichloro-5-methoxyaniline and/or 6-Bromo-2,3-dichloro-5-methoxyaniline |
| Nitration | HNO₃ / H₂SO₄ | 4-Nitro-2,3-dichloro-5-methoxyaniline and/or 6-Nitro-2,3-dichloro-5-methoxyaniline |
Applications in Advanced Organic Synthesis
Crucial Intermediates in Pharmaceutical Manufacturing
Substituted anilines are fundamental building blocks in the synthesis of numerous active pharmaceutical ingredients (APIs). Their utility stems from the reactivity of the amino group, which allows for the construction of more complex molecular architectures.
Precursor in the Synthesis of Tyrosine Kinase Inhibitors, Specifically Bosutinib
The compound 2,4-Dichloro-5-methoxyaniline (B1301479) is a critical starting material in the manufacture of Bosutinib, a potent oral Src/Abl tyrosine kinase inhibitor. pharmaffiliates.comresearchgate.net Bosutinib is used in the treatment of adult patients with Philadelphia chromosome-positive (Ph+) chronic myelogenous leukemia (CML). pharmaffiliates.com The synthesis of Bosutinib involves multiple steps where the specific substitution pattern of the aniline (B41778) ring is essential for the final drug's biological activity.
Several synthetic routes for Bosutinib have been developed, many of which utilize 2,4-dichloro-5-methoxyaniline as a key intermediate. researchgate.netgoogleapis.comprisunpharma.comchemicalbook.com For instance, one common pathway involves the condensation of 2,4-dichloro-5-methoxyaniline with a substituted quinoline-3-carbonitrile derivative. googleapis.comprisunpharma.com
Formation of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide Intermediate
In some established synthetic routes for quinoline-based drugs, an important precursor is formed by reacting 2,4-dichloro-5-methoxyaniline with a cyanoacetic acid derivative. This reaction leads to the formation of N-aryl cyanoacetamide intermediates. While not a direct intermediate in all Bosutinib syntheses, the related compound 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide is a recognized intermediate in the broader field of medicinal chemistry and is synthesized from 2,4-dichloro-5-methoxyaniline . One patented method describes reacting 2,4-dichloro-5-methoxyaniline with cyanoacetic acid and oxalyl chloride to produce this acetamide (B32628) intermediate.
Role in Multi-step Synthesis of Quinoline-based Drug Candidates
The core of Bosutinib's structure is a 4-anilino-3-cyanoquinoline scaffold. The synthesis of this key structure is achieved through the coupling of the 2,4-dichloro-5-methoxyaniline with a functionalized quinoline (B57606) ring. For example, a common step is the reaction of 2,4-dichloro-5-methoxyaniline with 4-chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile. googleapis.com In this reaction, the amino group of the aniline displaces the chlorine atom at the C-4 position of the quinoline ring, forming the crucial carbon-nitrogen bond that defines the 4-anilinoquinoline structure. pharmaffiliates.comgoogleapis.com This multi-step process highlights the role of the aniline as a key building block for complex, biologically active heterocyclic systems. researchgate.net
Intermediates for Agrochemical Development
While chlorinated anilines are a known class of intermediates in the agrochemical industry, specific applications for 2,3-Dichloro-5-methoxyaniline in this sector are not well-documented in publicly available literature. Various other dichloroaniline isomers are used in the synthesis of herbicides and fungicides.
Synthesis of Specialty Chemicals and Dyes
Aniline derivatives are historically significant in the development of synthetic dyes. The color and properties of azo dyes, for example, can be tuned by the substituents on the aniline ring. However, specific records detailing the use of This compound as an intermediate for currently produced specialty dyes or pigments are not prominent. Related compounds like 2,3-dichloroaniline (B127971) are used in the manufacturing of dyes and pigments. noaa.gov
Contributions to Heterocyclic Chemistry
Anilines are versatile reagents in heterocyclic chemistry, serving as precursors for a wide array of ring systems. They can participate in condensation reactions with dicarbonyl compounds to form quinolines (the Combes synthesis) or with β-ketoesters (the Knorr quinoline synthesis), among other cyclization reactions. Five-membered heterocycles are also significant structural components in pharmaceuticals. emcochemicals.com While This compound possesses the necessary functional groups to participate in such reactions, specific, notable examples of its use to create novel heterocyclic systems with significant applications are not widely reported in major chemical literature.
Analytical Methodologies for Dichloromethoxyanilines
Chromatographic Techniques for Quantitative and Qualitative Analysis
Chromatographic methods are fundamental for the separation, identification, and quantification of individual components in a mixture. Both liquid and gas chromatography are essential techniques for the analysis of dichloromethoxyanilines.
High-Performance Liquid Chromatography (HPLC) for Trace Level Determination (e.g., as a Potential Genotoxic Impurity)
High-Performance Liquid Chromatography (HPLC) is a highly effective technique for analyzing non-volatile or thermally unstable compounds like 2,3-Dichloro-5-methoxyaniline. It is especially suitable for detecting trace amounts of such substances, a critical capability when they are considered potential genotoxic impurities (PGIs) in pharmaceutical products. journalbji.comuu.nl The control of PGIs in active pharmaceutical ingredients (APIs) is rigorously regulated, with a general Threshold of Toxicological Concern (TTC) set at 1.5 µg per day for the majority of pharmaceuticals. jocpr.comresearchgate.net This regulation demands the use of highly sensitive analytical methods to guarantee patient safety.
The creation of a dependable HPLC method for identifying this compound as a potential genotoxic impurity requires a methodical approach to optimization and validation to ensure the credibility of the findings. journalbji.comresearchgate.net Validation follows the guidelines of the International Council for Harmonisation (ICH), covering parameters like specificity, limit of detection (LOD), limit of quantification (LOQ), linearity, accuracy, and precision. journalbji.comresearchgate.net
Specificity: The method must be able to accurately measure the analyte in the presence of other substances, including the API and other impurities. researchgate.net
Linearity: A direct relationship between the analyte's concentration and the detector's response is confirmed over a defined range. oup.com For genotoxic impurities, this range usually encompasses the allowable limit. jocpr.com Correlation coefficients (R²) above 0.99 are typically deemed acceptable. journalbji.comoup.com
Accuracy: The method's accuracy is verified through recovery studies, where a known quantity of the impurity is added to the sample matrix. Recoveries are generally expected to fall within an 80-120% range. researchgate.net
Precision: The method's precision is evaluated at various levels, including repeatability (intra-day precision) and intermediate precision (inter-day precision).
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD represents the smallest amount of the analyte that can be reliably detected, whereas the LOQ is the smallest amount that can be measured with acceptable precision and accuracy. jocpr.com For genotoxic impurities, these limits must be low enough to comply with regulatory standards. oup.com
A standard HPLC setup for this application would include a C18 or C8 column, a mobile phase often comprising a buffered aqueous solution and an organic solvent like acetonitrile (B52724) or methanol (B129727), and a UV detector. journalbji.comnih.gov
Table 1: Illustrative HPLC Method Validation Parameters for a Potential Genotoxic Impurity
| Validation Parameter | Typical Acceptance Criteria | Example Finding |
| Linearity (R²) | ≥ 0.99 | > 0.999 oup.com |
| Accuracy (Recovery) | 80% - 120% | 98.80% - 100.03% oup.com |
| LOD (µg/mL) | Sufficiently low for trace analysis | 0.015 µg/mL oup.com |
| LOQ (µg/mL) | Sufficiently low for quantification | 0.048 µg/mL oup.com |
This table is for illustrative purposes and actual values will vary depending on the specific method and analyte.
To achieve the best possible separation of complex mixtures that may contain the API, this compound, and other related impurities, gradient elution is frequently used in HPLC. mastelf.com In this technique, the mobile phase composition is altered during the analysis, usually by increasing the percentage of the organic solvent. wiley-vch.de This enables the elution of a broad spectrum of compounds with different polarities within a practical timeframe. welch-us.com
The optimization of a gradient program includes several important steps:
Scouting Gradient: A wide, linear gradient (for example, from 5% to 95% or 100% organic solvent) is initially run to ascertain the approximate elution conditions for the compounds of interest. mastelf.comchromatographyonline.com
Gradient Slope and Time: Based on the initial run, the gradient can be "stretched" or made less steep in the area where the target analytes elute to enhance resolution. bitesizebio.com In contrast, the gradient can be made steeper in areas where no peaks are present to reduce analysis time. bitesizebio.com
Initial and Final Conditions: The starting and ending percentages of the organic solvent are fine-tuned based on the retention of the first and last peaks to elute. chromatographyonline.com
Isocratic Holds: Pausing the gradient at a constant mobile phase composition at certain points can help improve the separation of peaks that are close together. mastelf.com
Computer simulation tools can also be employed to model and refine gradient separations, which can save both time and solvent. mastelf.com The ultimate aim is to obtain sufficient resolution between all relevant peaks while minimizing the analysis duration. welch-us.com
Gas Chromatography (GC) for Volatile Species
Gas Chromatography (GC) is a highly effective method for analyzing volatile and thermally stable compounds. Although aniline (B41778) and its derivatives can be analyzed by GC, their polarity can sometimes result in peak tailing. sigmaaldrich.com For dichloromethoxyanilines, which have a higher boiling point, GC analysis is a viable option. The selection of the GC column is crucial for achieving effective separation. Both polar and non-polar columns can be utilized, with the choice depending on the specific separation needs. sigmaaldrich.com For instance, a non-polar column, such as one with a poly(dimethylsiloxane) phase, can reduce interactions with the polar amine group and minimize tailing. sigmaaldrich.com
When analyzing unknown samples, it is often advisable to use a second GC column with a different stationary phase to confirm the identity of the detected compounds. epa.gov
Coupling Techniques (e.g., LC-MS, GC-MS)
To augment the capabilities of chromatographic techniques, they are frequently paired with mass spectrometry (MS), a sophisticated detection method that provides information on the molecular weight and structure of the analytes.
Liquid Chromatography-Mass Spectrometry (LC-MS) merges the separation prowess of HPLC with the high selectivity and sensitivity of MS. uu.nl For the analysis of dichloromethoxyanilines, LC-MS/MS (tandem mass spectrometry) is especially beneficial. d-nb.infomdpi.com In LC-MS/MS, a specific parent ion corresponding to the analyte is selected and fragmented to generate characteristic product ions. This method, known as Multiple Reaction Monitoring (MRM), offers a high level of specificity and permits quantification at very low concentrations, even in complex sample matrices. lcms.cz This makes it an ideal technique for the trace analysis of potential genotoxic impurities. uu.nl
Gas Chromatography-Mass Spectrometry (GC-MS) is a dependable and extensively used technique for the identification and quantification of volatile and semi-volatile organic compounds. mdpi.com It delivers excellent separation and definitive identification based on the analyte's mass spectrum. epa.gov The mass spectrum acts as a unique "fingerprint" of the molecule and can be compared with spectral libraries for identification. mdpi.com For highly complex samples, comprehensive two-dimensional gas chromatography (GC×GC) coupled with MS can offer even greater resolving power. nih.gov GC-MS is a recommended method for the qualitative confirmation of analytes identified through other techniques. epa.gov A comparative study of GC/MS, GC/MS-MS, and LC/MS-MS for the analysis of aniline derivatives demonstrated that all three methods yielded comparable quantification results. d-nb.info
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are vital for determining the chemical structure of molecules like this compound.
Spectrophotometric methods, especially UV-Vis spectroscopy, can be employed to investigate the electronic transitions within the molecule. A study on the interaction of anilines with 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) utilized spectrophotometry to track the reaction kinetics by observing changes in absorbance at particular wavelengths. core.ac.uk Theoretical approaches, such as Density Functional Theory (DFT), can be integrated with experimental UV-Vis spectra to comprehend the electronic characteristics and predict the absorption wavelengths of substituted anilines. researchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) furnishes detailed information about the carbon-hydrogen framework of the molecule, enabling the unambiguous determination of the substitution pattern on the aromatic ring.
Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule, such as the N-H bonds of the amine group and the C-O bond of the methoxy (B1213986) group.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic compounds. For this compound, both ¹H NMR and ¹³C NMR provide crucial information about its molecular framework.
¹H NMR Spectroscopy
In ¹H NMR spectroscopy of this compound, the chemical shifts, splitting patterns (multiplicity), and integration of the signals for the protons would confirm the substitution pattern of the aromatic ring and the presence of the methoxy and amine groups.
Based on the structure of this compound, the following proton signals would be anticipated:
Aromatic Protons: There are two protons on the benzene (B151609) ring. Due to their different electronic environments, they would appear as distinct signals. The proton at the C4 position would likely be a doublet, and the proton at the C6 position would also appear as a doublet. Their specific chemical shifts would be influenced by the electron-donating methoxy and amino groups, and the electron-withdrawing chloro groups.
Amine Protons (-NH₂): The two protons of the primary amine group would typically appear as a broad singlet. The chemical shift of this signal can vary depending on the solvent, concentration, and temperature.
Methoxy Protons (-OCH₃): The three equivalent protons of the methoxy group would give rise to a sharp singlet. This signal is expected to appear in the upfield region characteristic of methoxy groups attached to an aromatic ring.
¹³C NMR Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. For this compound, a total of seven distinct signals would be expected, corresponding to the seven carbon atoms in the molecule.
The anticipated signals are:
Aromatic Carbons: Six signals for the six carbons of the benzene ring. The carbons bearing the chloro, methoxy, and amino substituents (C1, C2, C3, C5) would have distinct chemical shifts. The two carbons bearing hydrogen atoms (C4, C6) would also be distinct.
Methoxy Carbon (-OCH₃): One signal for the carbon of the methoxy group, which would appear in the typical upfield region for such carbons.
Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Analysis
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds.
FT-IR Spectroscopy
The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups:
N-H Stretching: The amine group would show two distinct bands in the region of 3300-3500 cm⁻¹, characteristic of a primary amine.
C-H Stretching: Aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹. The aliphatic C-H stretching of the methoxy group would be observed just below 3000 cm⁻¹.
C=C Stretching: Aromatic ring C=C stretching vibrations would be seen in the 1450-1600 cm⁻¹ region.
C-O Stretching: The C-O stretching of the aryl ether would produce a strong band, typically in the 1200-1275 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric) regions.
C-N Stretching: The C-N stretching vibration would appear in the 1250-1350 cm⁻¹ range.
C-Cl Stretching: The C-Cl stretching vibrations are expected in the fingerprint region, typically between 600 and 800 cm⁻¹.
FT-Raman Spectroscopy
FT-Raman spectroscopy provides complementary information to FT-IR. For this compound, the Raman spectrum would also show vibrations for the various functional groups. Often, symmetric vibrations and bonds involving non-polar groups give rise to stronger signals in Raman spectroscopy compared to FT-IR.
While a comprehensive, peer-reviewed FT-IR or FT-Raman spectrum for this compound is not widely published, analysis of related compounds suggests where the principal peaks would likely occur.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns
Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is invaluable for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern.
For this compound (C₇H₇Cl₂NO), the mass spectrum would be expected to show:
Molecular Ion Peak (M⁺): The molecular ion peak would correspond to the molecular weight of the compound. A key feature would be the isotopic pattern characteristic of a molecule containing two chlorine atoms. The presence of the ³⁵Cl and ³⁷Cl isotopes in a roughly 3:1 ratio would lead to a characteristic M, M+2, and M+4 peak pattern with relative intensities of approximately 9:6:1.
Fragmentation Patterns: The molecule would likely undergo fragmentation upon ionization. Common fragmentation pathways could include the loss of a methyl group (-CH₃) from the methoxy moiety, loss of a chloro group (-Cl), or cleavage of the C-N bond. The resulting fragment ions would provide further structural confirmation.
X-Ray Diffraction (XRD) for Crystalline Structure Determination
X-ray diffraction (XRD) is the primary technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. If this compound can be obtained as a suitable single crystal, single-crystal XRD analysis would provide definitive information about its solid-state structure.
This analysis would yield precise data on:
Bond Lengths and Angles: The exact distances between atoms and the angles between chemical bonds.
Crystal System and Space Group: The symmetry properties of the crystal lattice.
Unit Cell Dimensions: The dimensions of the repeating unit of the crystal structure.
Intermolecular Interactions: The nature and geometry of interactions such as hydrogen bonding (involving the amine group) and other non-covalent forces that dictate the packing of the molecules in the crystal.
For polycrystalline powder samples, X-ray powder diffraction (XRPD) would provide a characteristic fingerprint pattern that can be used for phase identification and purity assessment. However, detailed structural elucidation requires single-crystal analysis.
Computational and Theoretical Investigations of Dichloromethoxyanilines
Quantum Chemical Calculations
Quantum chemical calculations have become an indispensable tool in modern chemistry for predicting the properties of molecules. These calculations, based on the fundamental principles of quantum mechanics, can elucidate electronic structure, molecular geometries, and energetic properties with high accuracy. For complex organic molecules like dichloromethoxyanilines, these methods offer a pathway to understand their intrinsic characteristics without the need for extensive laboratory synthesis and analysis.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. ijrte.org It has been successfully applied to study various phenol (B47542) and aniline (B41778) derivatives to determine their molecular properties. ijrte.orgresearchgate.net DFT is particularly effective for calculating optimized molecular structures and assigning vibrational modes. nih.gov
The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter that reflects the molecule's chemical reactivity and kinetic stability. irjweb.comresearchgate.net A smaller energy gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. irjweb.com
Table 1: Example of HOMO, LUMO, and Energy Gap Calculations for a Related Organic Compound
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -6.21 |
| ELUMO | -1.18 |
| Energy Gap (ΔE) | 5.03 |
Data based on the analysis of 2-Amino 5-Methyl Pyridinium Salicylate. researchgate.net
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the three-dimensional charge distribution of a molecule and predicting its reactive sites. researchgate.net The MEP surface illustrates the electrostatic potential experienced by a positive point charge at any given location around the molecule. Different colors on the MEP map represent varying potential values:
Red: Indicates regions of high electron density and strong negative electrostatic potential, which are susceptible to electrophilic attack. nih.gov
Blue: Represents areas of low electron density and positive electrostatic potential, indicating sites for nucleophilic attack. nih.gov
Green: Denotes regions of neutral or near-zero potential. nih.gov
MEP analysis is a powerful descriptor for understanding the reactivity of organic, inorganic, and organometallic systems. researchgate.net For a molecule like 2,3-Dichloro-5-methoxyaniline, the MEP map would likely show negative potential (red) around the nitrogen atom of the amino group and the oxygen atom of the methoxy (B1213986) group due to their lone pairs of electrons, while the hydrogen atoms of the amino group would exhibit positive potential (blue).
Global reactivity descriptors, derived from the energies of the HOMO and LUMO, provide quantitative measures of a molecule's stability and reactivity. irjweb.com These indices include:
Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is proportional to the HOMO-LUMO gap. irjweb.comresearchgate.net
Chemical Softness (S): The reciprocal of hardness, indicating how easily the molecule's electron cloud can be polarized. researchgate.net
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.
These parameters are widely used within the framework of DFT to characterize and compare the reactivity of different molecules. irjweb.com
Table 2: Example Reactivity Indices for a Related Organic Compound
| Parameter | Value (eV) |
|---|---|
| Ionization Potential (I) | 6.21 |
| Electron Affinity (A) | 1.18 |
| Hardness (η) | 2.51 |
| Softness (S) | 0.39 |
| Electrophilicity Index (ω) | 4.31 |
Data conceptually derived from the analysis of 2-Amino 5-Methyl Pyridinium Salicylate. researchgate.net
Density Functional Theory (DFT) for Electronic Structure and Properties
Vibrational Spectroscopy Simulations and Interpretation
Computational methods, particularly DFT, are extensively used to simulate the vibrational spectra (Infrared and Raman) of molecules. researchgate.net Theoretical calculation of vibrational frequencies can aid in the precise assignment of experimental spectral bands to specific molecular motions, such as stretching, bending, and torsional modes. ijrte.orgias.ac.in
Studies on structurally similar molecules, like 2,3-dichloro aniline, have utilized these methods to analyze their vibrational spectra. ias.ac.in The theoretical frequencies are often scaled by a specific factor to correct for systematic errors arising from the approximations in the computational method and the neglect of anharmonicity, thus improving the correlation with experimental data. nih.gov A comparison between the computed and experimental spectra allows for a detailed and reliable interpretation of the vibrational modes of the molecule. researchgate.net
Prediction of Infrared and Raman Spectra
The vibrational spectra of molecules, specifically Infrared (IR) and Raman spectra, are unique fingerprints that arise from the various ways a molecule can vibrate. Computational methods, particularly Density Functional Theory (DFT), have proven effective in simulating and predicting these spectra for aromatic compounds, including chlorine-substituted anilines. researchgate.net
The process begins by calculating the molecule's optimized geometry and electronic structure. From this, the vibrational frequencies and their corresponding intensities for both IR and Raman spectra can be predicted. researchgate.net DFT methods, such as B3LYP, are commonly used for these simulations as they provide a good balance between computational cost and accuracy for aromatic systems. researchgate.net While these predictions are powerful, calculated frequencies, especially for N-H bond vibrations above 3000 cm⁻¹, are often slightly overestimated and may require scaling for better comparison with experimental data. researchgate.net The development of large spectral databases and machine learning models is further enhancing the ability to predict spectra for novel compounds with high accuracy. wiley.com
Normal Coordinate Analysis and Vibrational Assignments
Following the prediction of vibrational frequencies, a Normal Coordinate Analysis (NCA) is performed to assign these calculated frequencies to specific types of molecular motion. This analysis decomposes the complex vibrations of the molecule into a set of fundamental vibrations known as normal modes.
For a molecule like this compound, these assignments are based on the calculated atomic displacements for each mode. For example, in related aniline derivatives, specific frequency ranges are associated with distinct group vibrations. researchgate.net The NH₂ group has characteristic stretching, scissoring, wagging, and twisting modes. Literature on substituted anilines shows that NH₂ twisting vibrations are typically found in the 1060–1170 cm⁻¹ range, while NH₂ wagging modes appear at lower frequencies. researchgate.net The presence of substituents (chlorine and methoxy groups) on the benzene (B151609) ring influences the position of these bands. By correlating the calculated frequencies with established ranges from experimental data on similar compounds, a complete vibrational assignment can be achieved. researchgate.netresearchgate.net
Below is a table of typical vibrational modes for substituted anilines and their generally accepted frequency ranges.
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Description |
| N-H Stretching | 3300 - 3500 | Symmetric and asymmetric stretching of the amine N-H bonds. |
| C-H Stretching (Aromatic) | 3000 - 3100 | Stretching of the carbon-hydrogen bonds on the benzene ring. |
| NH₂ Scissoring | 1590 - 1650 | Bending vibration where the H atoms move towards each other. |
| C=C Stretching (Aromatic) | 1400 - 1600 | Stretching vibrations within the aromatic ring. |
| NH₂ Twisting | 1060 - 1170 | Twisting motion of the NH₂ group out of the plane of the ring. researchgate.net |
| C-Cl Stretching | 600 - 800 | Stretching of the carbon-chlorine bonds. |
| NH₂ Wagging | ~600 - 650 | Wagging motion of the NH₂ group out of the plane of the ring. researchgate.net |
Molecular Modeling and Simulation Studies
Molecular modeling allows for the exploration of a molecule's three-dimensional structure and its interactions with its environment, providing insights that are crucial for understanding its physical and chemical properties.
Conformational Analysis
Conformational analysis involves identifying the stable three-dimensional arrangements of a molecule, known as conformers, and determining their relative energies. For this compound, different conformers can arise from the rotation around the C-N and C-O single bonds.
Computational methods, such as ab initio calculations, are employed to perform a systematic search of the molecule's potential energy surface. researchgate.net For each potential conformer, the geometry is optimized to find the lowest energy structure. The calculations provide key data for each stable conformer, including its relative energy, geometric parameters (bond lengths and angles), and dipole moment. researchgate.net In similar substituted molecules, it has been shown that different conformers can coexist in fluid phases (gas or liquid), while the solid crystalline state typically consists of only the most stable, lowest-energy conformer. researchgate.net The energy difference between conformers is often small, allowing for interconversion at room temperature. researchgate.net
| Property | Conformer A (Example) | Conformer B (Example) | Description |
| Relative Energy (ΔH⁰) | 0 kJ/mol (most stable) | +x kJ/mol | The difference in enthalpy between conformers. A positive value indicates lower stability. |
| Dipole Moment | y Debye | z Debye | The calculated overall molecular polarity, which can differ significantly between conformers and affect intermolecular interactions. |
| Key Dihedral Angle | θ₁ | θ₂ | The angle defining the rotation around a specific bond (e.g., C-C-N-H) that distinguishes the conformers. |
Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding)
The physical properties of a compound in its condensed states (liquid or solid) are governed by intermolecular interactions. These forces, while weaker than covalent bonds, dictate how molecules pack together and interact. harvard.edu For this compound, the primary intermolecular interactions include hydrogen bonds and van der Waals forces.
Hydrogen bonds are a particularly strong type of dipole-dipole interaction. libretexts.orgyoutube.com In this molecule, the amine group (-NH₂) can act as a hydrogen bond donor, while the oxygen atom of the methoxy group (-OCH₃) and the nitrogen atom itself can act as hydrogen bond acceptors. researchgate.net The formation of these hydrogen bonds plays a critical role in stabilizing the crystal structure of aniline derivatives. researchgate.net All intermolecular interactions are electrostatic in nature, resulting from the attraction between positive and negative charges or partial charges on adjacent molecules. harvard.edu The strength of these interactions depends on the magnitude of the charges and the distance between them. harvard.edu Computational models can be used to visualize and quantify these interaction energies, shedding light on crystal architecture and physical properties. rsc.org
Quantitative Structure-Activity Relationship (QSAR) Modeling for Aniline Derivatives
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to predict the activity (e.g., biological effect, toxicity, or physical properties like lipophilicity) of a chemical based on its molecular structure. nih.govfrontiersin.org QSAR models are built by establishing a statistical relationship between the chemical structures of a series of compounds and their measured activity.
For aniline derivatives, QSAR studies have been successfully developed for various endpoints. nih.govnih.gov The process involves several key steps:
Data Set Collection : A set of aniline derivatives with known experimental activity values is compiled. frontiersin.org
Descriptor Calculation : For each molecule, a large number of numerical parameters, known as molecular descriptors, are calculated. frontiersin.org These descriptors quantify various aspects of the molecule's physicochemical properties, such as its electronic (e.g., electrophilicity), steric (e.g., van der Waals volume), and hydrophobic (e.g., MLOGP) characteristics. nih.gov
Model Development and Validation : Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms, are used to create a mathematical equation that links the most relevant descriptors to the activity. nih.govnih.govyoutube.com The predictive power of the resulting model is then rigorously tested using internal and external validation techniques. nih.gov
QSAR provides an efficient, time-effective method for screening large datasets of chemicals and prioritizing candidates for further experimental testing. frontiersin.org
The table below lists examples of molecular descriptors that are often used in QSAR modeling for aniline derivatives. nih.gov
| Descriptor Type | Example Descriptor | Information Encoded |
| Electronic | Electrophilicity (ω/eV) | Describes the ability of a molecule to accept electrons. |
| Thermodynamic | Hydrophilicity factor (Hy) | Relates to the molecule's solubility in water. |
| Structural/Steric | van der Waals volume (vWV) | Represents the volume occupied by the molecule. |
| Topological | Barysz matrix (SEigZ) | Encodes information about the molecular size and branching. |
| Physicochemical | Moriguchi octanol-water partition coefficient (MLOGP) | A measure of the molecule's lipophilicity or hydrophobicity. nih.gov |
Future Research Directions and Emerging Trends
Exploration of Undiscovered Reactivity and Derivatization Opportunities
The inherent reactivity of 2,3-dichloro-5-methoxyaniline is dictated by the interplay of its substituent groups. The amino group is a powerful ortho- and para-director in electrophilic aromatic substitution, though its reactivity is tempered by the presence of the deactivating chloro groups. researchgate.net This nuanced reactivity opens avenues for selective derivatization.
Future research will likely focus on exploiting the remaining unsubstituted positions on the aromatic ring. For instance, electrophilic substitution reactions, such as nitration, halogenation, and sulfonation, could lead to a diverse array of polysubstituted anilines. The conditions for these reactions would need to be carefully optimized to control regioselectivity, given the competing directing effects of the substituents.
Furthermore, the amino group itself is a prime site for derivatization. Acylation, alkylation, and diazotization reactions are fundamental transformations that can be explored. Diazotization, followed by Sandmeyer or related reactions, could introduce a wide range of functionalities, including cyano, hydroxyl, and additional halogen groups, at the 1-position. researchgate.net The reactivity of the chloro-substituents in nucleophilic aromatic substitution, although generally requiring harsh conditions, could be enhanced through the design of specific reaction protocols, potentially involving transition metal catalysis. A patent describing the reaction of 2,3-dichloro-5,6-dicyanopyrazine with amines to replace a chlorine atom suggests that nucleophilic displacement is a viable strategy for similarly activated systems. stmjournals.in
Development of Advanced Catalytic Methods for Dichloromethoxyaniline Synthesis
The efficient and selective synthesis of this compound and its derivatives is paramount for their broader application. While classical methods for the synthesis of substituted anilines exist, modern catalytic approaches offer significant advantages in terms of efficiency, selectivity, and sustainability.
Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the synthesis of highly functionalized anilines. acs.orguchicago.edunih.govacs.orgchemscene.com Future research could focus on developing palladium-catalyzed amination reactions to construct the this compound scaffold from readily available precursors. For instance, the coupling of a suitably substituted dichlorinated aromatic compound with an ammonia (B1221849) equivalent under palladium catalysis could provide a direct route. A patent for the synthesis of the isomeric 2,4-dichloro-5-methoxyaniline (B1301479) involves the reduction of a nitro group, a common synthetic step that could be preceded by catalytic C-Cl and C-O bond formations. nih.gov
Furthermore, the development of catalytic C-H activation/functionalization strategies represents a frontier in organic synthesis. researchgate.net Methods that enable the direct and regioselective introduction of chloro and methoxy (B1213986) groups onto an aniline (B41778) precursor would be highly valuable. Such approaches would minimize the generation of waste and improve atom economy.
Innovative Applications in Material Science and Advanced Functional Materials
The unique electronic properties of this compound make it an intriguing building block for advanced functional materials. The presence of both electron-donating and electron-withdrawing groups can lead to interesting photophysical and electronic characteristics in polymers derived from this monomer.
Polyanilines are a well-known class of conducting polymers with applications in sensors, electrochromic devices, and antistatic coatings. ias.ac.inmdpi.com The properties of polyanilines can be tuned by the introduction of substituents on the aromatic ring. acs.org Research into the polymerization of this compound, either as a homopolymer or as a copolymer with other anilines, could lead to new materials with tailored conductivity, solubility, and electrochromic properties. ias.ac.inscielo.brresearchgate.net The chlorine and methoxy substituents would influence the polymer's morphology, processability, and ultimately its performance in various applications. For example, studies on poly(2,5-dimethoxyaniline) have shown that the methoxy groups can enhance solubility and thermal stability. ias.ac.in
Beyond conducting polymers, this compound could be incorporated into other functional materials. Its structure could be integrated into dyes, pigments, or optical brighteners, where the substituent pattern could fine-tune the color and photostability. chemicalbook.com Furthermore, its use as a monomer in the synthesis of high-performance polymers could impart desirable properties such as flame retardancy, due to the presence of chlorine atoms.
Enhanced Computational Approaches for Predictive Chemistry and Reaction Design
Computational chemistry is an increasingly indispensable tool in modern chemical research, enabling the prediction of molecular properties and the design of novel reaction pathways. chemicalbook.com For this compound, computational studies can provide valuable insights into its structure, reactivity, and potential applications.
Density Functional Theory (DFT) calculations can be employed to model the electronic structure of the molecule, predicting parameters such as orbital energies, charge distribution, and spectroscopic properties. nih.govias.ac.in This information can help in understanding the regioselectivity of chemical reactions and the electronic properties of polymers derived from it. For example, computational studies on substituted anilines have been used to predict their reactivity in intramolecular radical additions and to understand the electronic effects of different substituents on the properties of oligoanilines. acs.orgias.ac.in
Furthermore, predictive models based on machine learning and quantitative structure-activity relationships (QSAR) are emerging as powerful tools for reaction development and discovery. chemicalbook.comthermofisher.comgoogleapis.com By training algorithms on large datasets of chemical reactions, it is possible to predict the outcome of unknown reactions, optimize reaction conditions, and even propose novel synthetic routes. In the context of this compound, such models could be used to predict its reactivity in various transformations, identify optimal catalysts for its synthesis, and screen for potential applications in material science.
Q & A
Q. What are the recommended synthetic pathways for 2,3-Dichloro-5-methoxyaniline, and how can researchers validate purity during synthesis?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution of 2,3-dichloro-5-nitroanisole followed by catalytic hydrogenation. Key validation steps include:
- Chromatographic Analysis : Use HPLC with UV detection (λ = 254 nm) to confirm purity (>98%) and monitor byproducts.
- Spectroscopic Characterization : NMR (¹H and ¹³C) to verify substitution patterns, particularly the methoxy (-OCH₃) and amine (-NH₂) groups. LC-MS can confirm molecular weight (MW = 192.05 g/mol) .
- Melting Point Consistency : Compare observed melting points with literature values (e.g., structurally similar 4-Chloro-3-methoxyaniline melts at 89–91°C) to detect impurities .
Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?
- Methodological Answer : Contradictions often arise from solvent effects or tautomerism. Mitigation strategies include:
- Cross-Validation : Compare NMR data across solvents (DMSO-d₆ vs. CDCl₃) to identify solvent-induced shifts.
- Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to simulate spectra and validate experimental peaks .
- Isolation of Intermediates : For derivatives like 5-(ω-hydroxyalkylamino) mucochloric acid analogs, isolate intermediates to confirm substitution patterns via X-ray crystallography .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of amino alcohol substitutions in this compound derivatives?
- Methodological Answer : Regioselectivity is influenced by steric and electronic factors. For example, in reactions with amino alcohols:
- Steric Maps : Generate steric maps (e.g., using molecular docking) to predict preferential attack at less hindered positions (e.g., C4 over C2 in dichlorinated analogs).
- Kinetic Studies : Monitor reaction progress via in-situ IR to identify intermediates. For instance, methoxycarbonyloxy groups undergo nucleophilic substitution faster at electron-deficient sites due to chloro-withdrawing effects .
- Isotopic Labeling : Use deuterated amines (e.g., ND₂CH₃) to track substitution pathways via mass spectrometry .
Q. How can computational models predict the biological activity of this compound glycoconjugates?
- Methodological Answer : Combine molecular dynamics (MD) and QSAR approaches:
- Docking Simulations : Use AutoDock Vina to model interactions with target enzymes (e.g., glycosidases). Prioritize scaffolds with binding energies < −7 kcal/mol.
- ADMET Profiling : Predict pharmacokinetics (e.g., BBB permeability) using SwissADME. Derivatives with logP < 3.5 are likely to exhibit improved bioavailability.
- Experimental Validation : Synthesize top candidates (e.g., glucal-adducts) and test in vitro against microbial models to correlate computational predictions with empirical IC₅₀ values .
Q. What strategies address discrepancies in stability data for this compound under varying storage conditions?
- Methodological Answer : Stability depends on environmental factors (light, humidity). A robust protocol includes:
- Accelerated Degradation Studies : Expose samples to 40°C/75% RH for 4 weeks, monitoring degradation via TLC and GC-MS.
- Light Sensitivity Tests : Use UV chambers (λ = 365 nm) to assess photolytic byproducts. Amber glassware is recommended for long-term storage.
- Statistical Analysis : Apply ANOVA to compare degradation rates across batches, identifying outliers due to inconsistent synthesis conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
